molecular formula C28H24D8ClN3O8S B1191651 Prochlorperazine D8 dimeleate

Prochlorperazine D8 dimeleate

Cat. No.: B1191651
M. Wt: 614.14
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Underpinnings of Isotopic Substitution in Organic Molecules

The core principle of isotopic labeling lies in the substitution of an atom in a molecule with one of its heavier, stable isotopes. While these isotopes are chemically and functionally almost identical to their lighter counterparts, their difference in mass can be detected and measured. nih.gov This allows the labeled molecule to act as a tracer without significantly altering the biological or chemical pathways it is involved in. creative-proteomics.com

Deuterium (B1214612) (D or ²H) is a stable isotope of hydrogen that contains one proton and one neutron in its nucleus, effectively doubling the mass of a hydrogen atom. wikipedia.org Discovered by Harold Urey in 1931, this heavier isotope of hydrogen has become a critical tool in elucidating chemical reaction mechanisms. wikipedia.org When a hydrogen atom in an organic molecule is replaced by a deuterium atom, the resulting deuterated compound is similar in size and shape to the original molecule. wikipedia.org However, the increased mass of deuterium leads to significant differences in bond properties. rsc.org

The substitution of hydrogen with deuterium, a process known as deuteration, is a strategic approach in medicinal chemistry to enhance a drug's properties. nih.gov This "deuterium switch" can lead to improvements in a drug's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADMET). nih.govmusechem.com The primary rationale for deuteration is to slow down the metabolic breakdown of a drug, which can lead to a longer half-life and potentially more consistent systemic exposure. wikipedia.orgresearchgate.net This can translate into improved efficacy and safety profiles for the drug. nih.govnih.gov

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. rsc.orgmusechem.com This is a direct consequence of the greater mass of deuterium. stackexchange.com The lower vibrational frequency results in a lower zero-point energy for the C-D bond, meaning more energy is required to break it compared to a C-H bond. rsc.orgstackexchange.comportico.org This phenomenon is known as the kinetic isotope effect (KIE) and is a cornerstone of using deuteration to improve drug stability. portico.orgadvancedsciencenews.com When a C-H bond is broken in the rate-determining step of a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the reaction. portico.orglibretexts.org

Table 1: Comparison of Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) Bond Properties


PropertyC-H BondC-D BondReference
Bond Dissociation Energy~338 kJ/mol~341.4 kJ/mol[17, 23]
Vibrational Frequency (Stretching)~3000 cm⁻¹Lower than C-H[31, 33]
Bond LengthSlightly longerSlightly shorter gabarx.com

A significant advantage of deuterium substitution is that it is the smallest possible chemical change that can be made to a molecule. nih.gov Deuterium is very similar in size and shape to hydrogen, meaning its incorporation into a drug molecule generally does not cause significant steric (spatial) or electronic disturbances. portico.orgtandfonline.com This is crucial because the biological activity of a drug is highly dependent on its three-dimensional shape and how it binds to its target. By making a minimal structural change, deuteration can improve metabolic stability without negatively impacting the drug's intended therapeutic action. musechem.com However, in some specific cases, subtle steric effects of deuterium have been observed. nih.govruc.dk

Rationale for Deuteration in Drug Discovery and Development

Historical Context of Deuterated Pharmaceutical Analogs

The concept of using deuterated compounds in pharmaceutical research dates back to the 1960s, with early studies on deuterated versions of molecules like morphine and tyramine. nih.govnih.gov In the 1970s, a deuterated alanine (B10760859) compound developed by Merck reached Phase IIb clinical trials. portico.orggabarx.com Despite this early work, it took several decades for the strategy to gain significant traction. acs.org A major milestone was the approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017. nih.govuniupo.it This event reinvigorated interest in the field and established the "deuterium switch" as a viable, low-risk approach to drug development. portico.orgnih.gov More recently, the focus has expanded from modifying existing drugs to incorporating deuterium into new drug candidates from the outset of the discovery process. nih.govuniupo.it

Overview of Prochlorperazine (B1679090) as a Chemical Entity in Research Contexts

Prochlorperazine is a phenothiazine (B1677639) derivative that was first developed in the 1950s and approved for medical use in 1956. drugbank.comwikipedia.orgnih.gov In research, it is classified as a first-generation antipsychotic. webmd.com Its primary mechanism of action involves blocking D2 dopamine (B1211576) receptors in the brain. drugbank.comwikipedia.orgnih.gov This action in the chemoreceptor trigger zone (CTZ) is also responsible for its potent antiemetic (anti-nausea and vomiting) effects. drugbank.comnih.govgpatindia.com In addition to its primary action on dopamine receptors, prochlorperazine can also block histaminergic, cholinergic, and alpha-adrenergic receptors. drugbank.comnih.govnih.gov Its diverse receptor activity contributes to its various therapeutic applications and also provides a complex system for researchers to study drug-receptor interactions. drugbank.compatsnap.com The metabolism of prochlorperazine occurs mainly in the liver, primarily by cytochrome P450 enzymes, making it a candidate for studies involving metabolic pathways. patsnap.com

Table 2: Chemical Properties of Prochlorperazine


PropertyValueReference
IUPAC Name2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine[10, 26]
Molecular FormulaC₂₀H₂₄ClN₃S researchgate.net
Molar Mass373.94 g·mol⁻¹ researchgate.net
Drug ClassPhenothiazine, First-Generation Antipsychotic[9, 24, 26]

Phenothiazine Derivatives as a Class of Research Compounds

Phenothiazines are a class of organic compounds featuring a core structure of S(C₆H₄)₂NH. wikipedia.org This tricyclic scaffold, with its characteristic non-planar "butterfly" shape, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netrsc.org The presence of electron-rich sulfur and nitrogen atoms makes phenothiazine an effective electron donor. rsc.org

While initially recognized for their revolutionary impact on psychiatry, the applications of phenothiazine derivatives have expanded significantly. wikipedia.org They are a versatile platform for developing materials with unique optical and electronic properties and have been investigated for uses in advanced batteries and fuel cells. wikipedia.orgrsc.org In medicinal research, beyond their well-known antipsychotic effects, derivatives have been studied as potential anti-infective, anticancer, and antioxidant agents. wikipedia.orgresearchgate.netnih.gov The ability to easily functionalize the phenothiazine core has led to the synthesis of a vast number of derivatives, allowing researchers to fine-tune their pharmacological properties for various therapeutic and research purposes. researchgate.netrsc.orgresearchgate.net

Prochlorperazine's Structural Features Relevant to Deuteration

Prochlorperazine is a member of the phenothiazine class, specifically a piperazine (B1678402) phenothiazine. drugbank.comnih.gov Its structure consists of the phenothiazine nucleus with a chloro substituent at the 2-position and a 3-(4-methylpiperazin-1-yl)propyl group attached to the nitrogen atom (N-10). nih.gov

For the purpose of stable isotope labeling, the key structural feature of prochlorperazine is its N-propylpiperazine side chain. nih.gov Research on deuterated prochlorperazine has focused on labeling this side chain. nih.gov In Prochlorperazine D8, eight hydrogen atoms are replaced by deuterium atoms. nih.gov These substitutions are specifically made on the piperazine ring of the side chain. nih.gov

The IUPAC name for the deuterated component is 2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine. nih.gov This precise placement of deuterium atoms on the piperazine ring is significant for metabolic studies. The metabolism of prochlorperazine can involve processes such as N-demethylation of the piperazine ring. drugbank.com Introducing deuterium at these positions creates a heavier, more stable bond (C-D vs. C-H), which can slow down the rate of metabolism at that site. This "kinetic isotope effect" allows researchers to investigate the metabolic pathways of the drug with greater clarity and can be used to create internal standards for quantitative bioanalysis. bdg.co.nz

Chemical Properties of Prochlorperazine D8 dimeleate

PropertyValueSource
Molecular FormulaC₂₈H₃₂ClN₃O₈S nih.gov
Molecular Weight614.1 g/mol nih.gov
Exact Mass613.2100778 Da nih.gov
SynonymsProchlorperazine (D8 dimeleate), HY-B0807S1, CS-5261 nih.gov
Component Compound (Deuterated)Prochlorperazine D8 nih.gov
Component Compound (Salt)Maleic Acid nih.gov

Properties

Molecular Formula

C28H24D8ClN3O8S

Molecular Weight

614.14

Origin of Product

United States

Synthetic Methodologies for Prochlorperazine D8 Dimeleate

Strategic Design for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The strategic design for the synthesis of Prochlorperazine (B1679090) D8 dimeleate primarily focuses on the stable incorporation of eight deuterium atoms. Based on available synthetic routes for analogous deuterated compounds, the most common strategy involves the deuteration of the piperazine (B1678402) ring within the side chain attached to the phenothiazine (B1677639) core.

The designation "D8" in Prochlorperazine D8 dimeleate typically refers to the eight hydrogen atoms on the piperazine ring of the 3-(4-methylpiperazin-1-yl)propyl side chain. This specific targeting is advantageous as this part of the molecule can be susceptible to metabolic degradation. By replacing hydrogen with the heavier isotope deuterium, the C-D bonds are stronger than the corresponding C-H bonds, which can lead to a slower rate of metabolism.

A plausible synthetic route involves the preparation of a deuterated analog of 1-(3-chloropropyl)-4-methylpiperazine. This can be achieved through various methods, including the reduction of a suitable amide precursor with a deuterium source.

Illustrative Table of Precursors and Intermediates:

Precursor/IntermediateChemical StructureRole in Synthesis
2-ChlorophenothiazineC12H8ClNSThe core phenothiazine structure.
Deuterated 1-(3-chloropropyl)-4-methylpiperazineC8H9D8ClN2The deuterated side-chain precursor.
Prochlorperazine D8 (free base)C20H16D8ClN3SThe final deuterated active molecule before salt formation.
Maleic AcidC4H4O4Used to form the dimeleate salt.

Deuterium Exchange and Substitution Reaction Mechanisms

The incorporation of deuterium into the target molecule is achieved through specific chemical reactions that facilitate either the exchange of hydrogen for deuterium or the direct introduction of deuterium-containing functional groups.

Catalytic deuteration is a widely used technique for the introduction of deuterium into organic molecules. While direct catalytic deuteration of the final prochlorperazine molecule can be challenging due to the complexity of the structure, catalytic methods are often employed in the synthesis of the deuterated precursors. For instance, heterogeneous catalysts such as palladium on carbon (Pd/C) can be used with a deuterium source like deuterium gas (D2) or deuterated solvents to achieve deuteration of specific functional groups in the precursors to the side chain. x-chemrx.com Photoredox catalysis has also emerged as a powerful tool for the deuteration of pharmaceutical compounds, often offering high selectivity under mild conditions. nih.govprinceton.edu

Illustrative Table of Catalytic Deuteration Parameters:

CatalystDeuterium SourceSubstrateReaction ConditionsDeuteration Site
Palladium on Carbon (Pd/C)Deuterium gas (D2)Unsaturated precursor of the piperazine ringElevated pressure and temperatureCarbon-carbon double bonds
Raney NickelDeuterated water (D2O)Heterocyclic precursorsVariesC-H bonds adjacent to heteroatoms
Iridium-based complexesDeuterated solventsAromatic precursorsHomogeneous catalysisSpecific aromatic C-H bonds

A key method for introducing deuterium into the propylpiperazine side chain of prochlorperazine involves the use of lithium aluminum deuteride (B1239839) (LiAlD4), a powerful reducing agent that provides a source of deuteride ions (D-). In a documented synthesis of deuterium-labeled prochlorperazine, the propylpiperazine side chain was labeled with two, four, or six deuterium atoms through the lithium aluminum deuteride reduction of an appropriate amide precursor. nih.govosti.gov This method can be extended to achieve octadeuteration of the piperazine ring by starting with a suitable diketo-piperazine precursor. The reduction of the amide carbonyl groups to methylene (B1212753) groups (CD2) effectively and specifically incorporates deuterium into the side chain. This method has been shown to yield products with high isotopic purity, greater than 95.7%. nih.govosti.gov

Purification and Isolation Techniques for Isotopic Purity Enhancement

Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, byproducts, and, most importantly, any non-deuterated or partially deuterated prochlorperazine species. Achieving high isotopic purity is essential for the intended applications of the labeled compound.

Common techniques for the purification of isotopically labeled compounds include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating compounds with high resolution. It can be used to separate the desired deuterated compound from its non-deuterated and partially deuterated counterparts. moravek.comchemicalsknowledgehub.com

Recrystallization: This technique is used to purify solid compounds. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities are often left behind in the solution.

Column Chromatography: This is another common method for separating components of a mixture based on their differential adsorption to a stationary phase.

The isotopic enrichment and purity of the final product are typically confirmed using analytical techniques such as:

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and can clearly distinguish between the deuterated and non-deuterated compounds based on their molecular weight difference. chemicalsknowledgehub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the absence of protons at the deuterated positions, while 2H (Deuterium) NMR can be used to confirm the presence and location of deuterium atoms. moravek.com

By employing a combination of these purification and analytical methods, this compound can be isolated with a high degree of both chemical and isotopic purity.

Chromatographic Purification Methods for Deuterated Compounds

Chromatography is an essential laboratory technique for the separation, identification, and purification of chemical compounds moravek.com. For deuterated molecules like Prochlorperazine D8, chromatographic methods are employed to separate the desired isotopically labeled compound from unlabeled starting materials, partially deuterated intermediates, and other synthesis-related impurities. The separation of compounds differing only in isotopic composition can be challenging because their physical properties are very similar iaea.org. However, subtle differences can be exploited using high-efficiency chromatographic systems iaea.org.

Commonly employed techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): This is a prevalent method for purifying deuterated compounds nih.gov. In the context of Prochlorperazine D8, a reverse-phase HPLC method would typically be used. The deuterated compound, along with impurities, is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase is used to elute the components. The slight difference in polarity and hydrodynamic volume imparted by the deuterium atoms can be sufficient to achieve separation from the non-deuterated analog and other impurities, especially with high-resolution columns and optimized mobile phase compositions japtronline.com.

Gas Chromatography (GC): GC can also be used for the purification of volatile and thermally stable compounds. While phenothiazines can be susceptible to thermal decomposition, optimized GC conditions with minimized temperatures can be employed nih.gov. The separation in GC is based on the partitioning of compounds between a stationary phase and a mobile gas phase, with differences in volatility and interaction with the stationary phase allowing for separation of isotopologues iaea.org.

Automated chromatographic techniques are often preferred as they provide high-quality separation and physicochemical profiling moravek.com.

Table 1: Overview of Chromatographic Purification Methods

Method Principle Application to Deuterated Compounds Key Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Widely used for separating isotopic analogs, such as deuterated steroids from their endogenous forms nih.gov. Effective for non-volatile compounds.Column choice (e.g., C18), mobile phase composition, and flow rate must be optimized for resolution japtronline.com.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase as compounds are carried by an inert gas.Suitable for volatile and thermally stable deuterated low-molecular-weight compounds iaea.org.Potential for thermal degradation of sensitive molecules like phenothiazines must be minimized nih.gov.
Flash Chromatography A rapid form of column chromatography using pressure to speed up solvent flow.Often used for preliminary purification of synthesis reaction mixtures to isolate the target compound before final high-resolution purification moravek.com.Lower resolution compared to HPLC but offers high throughput for initial cleanup.

Isotopic Enrichment Verification and Characterization Methodologies

After purification, it is imperative to verify the isotopic enrichment and confirm the precise location of the deuterium atoms within the this compound molecule. This is accomplished using advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

Mass spectrometry (MS) is the definitive technique for determining the isotopic purity or enrichment of a labeled compound. It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between molecules with different isotopic compositions. Deuterated analogs like Prochlorperazine D8 are frequently used as internal standards in quantitative analysis by GC-MS or LC-MS, underscoring the importance of accurately knowing their isotopic purity veeprho.comcaymanchem.com.

The determination of isotopic purity involves:

Sample Analysis: The purified this compound sample is introduced into the mass spectrometer, typically after chromatographic separation (LC-MS or GC-MS) to ensure the signal is from the compound of interest nih.govnih.gov.

Mass Spectrum Acquisition: The instrument measures the relative abundance of ions at different m/z values. The molecular ion ([M+H]⁺) for Prochlorperazine D8 will have a mass that is 8 Daltons higher than that of unlabeled Prochlorperazine.

Isotopic Distribution Analysis: The analysis focuses on the molecular ion cluster. The spectrum will show a distribution of peaks corresponding to molecules with varying numbers of deuterium atoms (D0 to D8). The relative intensity of each peak is proportional to the abundance of that specific isotopologue.

Enrichment Calculation: Isotopic enrichment is calculated by comparing the peak area or intensity of the desired D8 species to the sum of all isotopic species (D0 through D8). High-resolution mass spectrometry, such as Time-of-Flight (TOF), provides superior resolution between isotopic peaks, enabling more accurate quantification almacgroup.com.

Table 2: Steps in Isotopic Purity Determination by Mass Spectrometry

Step Description Purpose
1. Chromatographic Separation The sample is analyzed using LC or GC coupled to the mass spectrometer.To isolate Prochlorperazine D8 from any co-eluting impurities that could interfere with the mass spectrum almacgroup.com.
2. Ionization The isolated compound is ionized (e.g., by electrospray ionization - ESI).To generate charged molecules that can be analyzed by the mass spectrometer.
3. Mass Analysis The mass analyzer separates ions based on their mass-to-charge (m/z) ratio.To differentiate between Prochlorperazine D8, residual Prochlorperazine (D0), and other isotopologues.
4. Data Interpretation The relative intensities of the isotopic peaks in the molecular ion cluster are measured.To quantify the percentage of the D8 species relative to all other isotopic forms almacgroup.com.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization

Proton (¹H) NMR: In a highly deuterated compound, the ¹H NMR spectrum will show a significant reduction or complete disappearance of signals corresponding to the positions where hydrogen atoms have been replaced by deuterium. This provides strong evidence of successful deuteration at the target sites. However, for compounds with very high isotopic enrichment (>98%), the residual proton signals can be too weak to be useful for quantification sigmaaldrich.com.

Deuterium (²H) NMR: This is a more direct method for characterizing highly deuterated compounds sigmaaldrich.com. A ²H NMR experiment directly detects the deuterium nuclei. The resulting spectrum will show signals at chemical shifts corresponding to the locations of the deuterium atoms. The chemical shift range for deuterium is virtually identical to that for protons, making spectrum interpretation straightforward huji.ac.il. This technique provides unambiguous confirmation that the deuterium atoms are located on the piperazine ring of the prochlorperazine side chain, as intended by the synthesis. Although ²H NMR experiments require longer acquisition times due to the nucleus's properties, they yield clean spectra ideal for structural verification of deuterated compounds sigmaaldrich.com.

Table 3: Comparison of NMR Techniques for Deuterium Localization

Technique Principle Information Provided Advantages Limitations
Proton (¹H) NMR Detects proton nuclei.Shows the absence of proton signals at deuterated positions.Fast and routine experiment.Not effective for highly enriched compounds due to very weak signals sigmaaldrich.com.
Deuterium (²H) NMR Detects deuterium nuclei directly.Shows signals at the specific chemical shifts where deuterium atoms are located.Unambiguously confirms the location and relative quantity of deuterium labels sigmaaldrich.com. Clean spectrum with no interfering proton signals.Longer acquisition times needed. Lower sensitivity compared to ¹H NMR huji.ac.il.

Advanced Analytical Characterization of Prochlorperazine D8 Dimeleate

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating Prochlorperazine (B1679090) D8 dimeleate from its unlabeled counterpart and other related substances, ensuring accurate quantification in complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of deuterated prochlorperazine. This method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies and therapeutic drug monitoring. The deuterium-labeled Prochlorperazine D8 serves as an excellent internal standard, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This distinction allows for precise and accurate quantification of prochlorperazine in biological samples like plasma.

In a typical LC-MS/MS method, separation might be achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. This highly selective detection minimizes interference from other compounds in the matrix. The use of a stable isotope-labeled internal standard like Prochlorperazine D8 compensates for variations in sample preparation and instrument response, leading to more reliable and reproducible results.

Table 1: Illustrative LC-MS/MS Parameters for Prochlorperazine Analysis

ParameterCondition
LC ColumnC18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with methanol/acetonitrile and ammonium acetate (B1210297) buffer
Flow Rate0.2 - 0.5 mL/min
Ionization SourceElectrospray Ionization (ESI), positive mode
MS DetectionMultiple Reaction Monitoring (MRM)
Precursor Ion (Prochlorperazine)m/z 374.1
Product Ion (Prochlorperazine)m/z 113.1
Precursor Ion (Prochlorperazine D8)m/z 382.2
Product Ion (Prochlorperazine D8)m/z 121.2

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of isotope-labeled compounds, including deuterated prochlorperazine. While LC-MS/MS is often preferred for its applicability to a wider range of compounds, GC-MS can offer excellent chromatographic resolution and sensitivity for volatile and thermally stable analytes. For the analysis of prochlorperazine, derivatization may be necessary to improve its volatility and chromatographic properties.

In GC-MS analysis, Prochlorperazine D8 is used as an internal standard to quantify the unlabeled drug. The separation is typically performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect only the ions of interest, which significantly enhances the sensitivity and selectivity of the analysis. The distinct mass spectra of the deuterated and non-deuterated compounds allow for their simultaneous measurement.

Table 2: General GC-MS Parameters for Phenothiazine (B1677639) Analysis

ParameterCondition
GC ColumnCapillary column (e.g., SE-30, OV-101)
Carrier GasHelium or Hydrogen
Injection ModeSplitless
Temperature ProgramOptimized temperature ramp for separation
Ionization SourceElectron Impact (EI)
MS DetectionSelected Ion Monitoring (SIM)

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the definitive structural confirmation and determination of isotopic purity of Prochlorperazine D8 dimeleate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms within a molecule, allowing for the unambiguous confirmation of the structure of this compound.

Quantitative NMR (qNMR) can be a powerful tool for determining the deuterium (B1214612) content in isotopically labeled compounds. While conventional proton NMR (¹H NMR) can be limited for highly deuterated compounds due to low signal intensity, deuterium NMR (²H NMR) is a more direct and appealing alternative for verifying and quantifying high levels of deuterium enrichment (e.g., >98 atom %). In ²H NMR, only the deuterium signals are observed, providing a clean spectrum without interference from proton signals. By using a non-deuterated solvent and appropriate experimental parameters, ²H NMR can be relatively quantitative, allowing for the determination of the deuterium atom percentage.

A comprehensive analysis using ¹H, ¹³C, and ²H NMR spectroscopy is essential for the complete characterization of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show a significant reduction in the intensity of the signals corresponding to the protons on the piperazine (B1678402) ring, where the deuterium atoms have been incorporated. The remaining signals would confirm the integrity of the prochlorperazine backbone. The chemical shifts of the aromatic and propyl chain protons would be consistent with the structure of prochlorperazine.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would display signals for all the carbon atoms in the structure. The carbons attached to deuterium atoms would exhibit characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the unlabeled compound, further confirming the sites of deuteration.

²H NMR (Deuterium NMR): The ²H NMR spectrum directly observes the deuterium nuclei. For this compound, this spectrum would show signals corresponding to the deuterium atoms on the piperazine ring. The chemical shifts of these signals would be analogous to the proton chemical shifts at the same positions, providing definitive evidence of the location of the isotopic labels.

Table 3: Predicted NMR Spectral Data for Prochlorperazine Moiety

NucleusExpected Chemical Shift Range (ppm)Key Structural Information
¹H~1.8-4.0 (aliphatic), ~6.9-7.3 (aromatic)Confirms the presence of the prochlorperazine backbone and shows reduced signal intensity for deuterated positions.
¹³C~20-60 (aliphatic), ~115-150 (aromatic)Verifies the carbon skeleton and shows C-D coupling at deuterated sites.
²HSimilar to ¹H chemical shifts at corresponding positionsDirectly confirms the location and presence of deuterium atoms.

Infrared and Raman Spectroscopy for Vibrational Analysis of Deuterated Species

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. The substitution of hydrogen atoms with deuterium, a heavier isotope, induces predictable shifts in the vibrational frequencies of the molecule's bonds. This phenomenon, known as the isotopic shift, provides definitive evidence of successful deuteration.

In the IR and Raman spectra of Prochlorperazine D8, the most significant changes are observed in the regions corresponding to C-H bond vibrations. The stretching and bending vibrations of the newly formed C-D bonds appear at lower frequencies (wavenumbers) compared to their C-H counterparts. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond.

Key Vibrational Mode Shifts in Prochlorperazine D8:

Vibrational ModeTypical C-H Wavenumber (cm⁻¹)Expected C-D Wavenumber (cm⁻¹)
Aliphatic C-H Stretch2850-3000~2100-2200
Aliphatic CH₂ Scissoring1450-1470Lower frequency shift
Aliphatic CH₂ Rocking720-725Lower frequency shift

The analysis of these spectral shifts allows for a detailed vibrational assignment, confirming the incorporation of deuterium into the N-propyl side chain of the piperazine ring, which is the intended site of labeling in Prochlorperazine D8. While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy measures the light scattered due to changes in polarizability. The techniques are complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. europeanpharmaceuticalreview.comeuropeanpharmaceuticalreview.comnih.govualberta.cayoutube.commdpi.commdpi.comresearchgate.net This complementary nature ensures a more complete vibrational analysis of the deuterated species. researchgate.net

Mass Spectrometry-Based Characterization and Purity Assessment

Mass spectrometry (MS) is an indispensable technique for the characterization of this compound. It provides crucial information on the molecule's mass, elemental composition, the specific location of the deuterium labels, and is the foundation for highly accurate quantification methods.

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the Prochlorperazine D8 molecular ion to several decimal places. uky.eduspectroscopyonline.com This precise measurement allows for the unambiguous determination of its elemental composition. uky.eduuow.edu.auresearchgate.netoup.comresearchgate.net The mass of a deuterium atom (2.014102 u) is distinctly different from that of a hydrogen atom (1.007825 u). By comparing the experimentally measured accurate mass with the theoretical exact mass calculated for the proposed formula (C₂₀H₁₆D₈ClN₃S), analysts can confirm the presence of the eight deuterium atoms.

Theoretical Mass Comparison:

CompoundElemental FormulaTheoretical Exact Mass (Monoisotopic)
ProchlorperazineC₂₀H₂₄ClN₃S373.14304 u
Prochlorperazine D8C₂₀H₁₆D₈ClN₃S381.19336 u

A measured mass that falls within a narrow tolerance (typically <5 ppm) of the theoretical mass provides high confidence in the elemental composition and, consequently, the successful synthesis of the D8 isotopologue. uky.edu

Tandem mass spectrometry (MS/MS) is used to generate and analyze the fragmentation pattern of the Prochlorperazine D8 ion. wikipedia.org In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org The masses of these fragments provide a roadmap of the molecule's structure.

The fragmentation of prochlorperazine typically involves cleavage of the propyl side chain. By comparing the fragmentation pattern of Prochlorperazine D8 with that of its non-deuterated counterpart, the location of the deuterium labels can be precisely confirmed. spectroscopyonline.comresearchgate.net For instance, a key fragment in prochlorperazine is the piperazine-containing fragment. In the D8 analogue, this fragment will exhibit a mass shift corresponding to the number of deuterium atoms attached to it. If all eight deuterium atoms are located on the N-methyl and piperazine ring carbons of the side chain, specific fragments will show an 8-dalton increase in mass compared to the unlabeled compound. This confirms that deuteration occurred at the intended positions and not randomly across the molecule. spectroscopyonline.comnih.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for highly accurate and precise quantification in analytical chemistry. britannica.comyoutube.comwikipedia.orgup.ac.za This method utilizes a known amount of an isotopically labeled version of the analyte, in this case, this compound, as an internal standard. wikipedia.orgacs.orglcms.cz

The principle involves adding a precise amount of the "heavy" standard (Prochlorperazine D8) to the sample containing the "light" analyte (endogenous or unlabeled prochlorperazine). wikipedia.org The labeled standard and the analyte are chemically identical and thus behave the same way during sample preparation, extraction, and chromatographic separation. Any sample loss during these steps will affect both the analyte and the internal standard equally.

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. britannica.com By measuring the ratio of the MS signal intensity of the analyte to that of the isotopically labeled internal standard, the exact concentration of the analyte in the original sample can be calculated with exceptional accuracy, correcting for any variations in sample recovery or instrument response. britannica.comyoutube.comup.ac.za

Stability-Indicating Analytical Methods for Deuterated Prochlorperazine

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. tandfonline.comresearchgate.net For Prochlorperazine D8, this typically involves a high-performance liquid chromatography (HPLC) method, often coupled with UV or mass spectrometric detection. japtronline.com

To develop such a method, forced degradation studies are conducted. researchgate.netsci-hub.sesemanticscholar.orgresearchgate.netcoriolis-pharma.com The this compound substance is subjected to a variety of stress conditions more severe than those it would encounter during normal handling and storage. The goal is to generate potential degradation products.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents/Parameters
Acid Hydrolysis0.1 M HCl, heat
Base Hydrolysis0.1 M NaOH, heat
Oxidation3-30% H₂O₂, ambient or elevated temp.
Thermal DegradationDry heat (e.g., 120°C) sci-hub.se
Photolytic DegradationExposure to UV and visible light (ICH Q1B)

The analytical method must be able to separate the intact Prochlorperazine D8 peak from all potential degradation products and any process-related impurities. tandfonline.comresearchgate.net Method validation is performed according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. jpionline.org The chromatographic purity of the peaks is often confirmed using a photodiode array (PDA) detector or by mass spectrometry to ensure no co-eluting degradants are present. tandfonline.comsci-hub.se Such a validated method is crucial for determining the shelf-life and appropriate storage conditions for this compound.

In Vitro Pharmacological Profile of Prochlorperazine D8: Preclinical Investigations Remain Largely Undisclosed

Detailed in vitro and preclinical research findings specifically investigating the pharmacological and biochemical properties of this compound are not extensively available in publicly accessible scientific literature. While the pharmacological profile of its non-deuterated counterpart, prochlorperazine, is well-documented, specific data on the receptor binding affinities and enzyme interaction kinetics of the deuterated analog remains limited.

The strategic placement of deuterium atoms in Prochlorperazine D8 is intended to alter its metabolic fate, potentially leading to a more favorable pharmacokinetic profile. However, comprehensive preclinical data to fully characterize these anticipated changes are not readily found.

Pharmacological and Biochemical Investigations of Prochlorperazine D8 in Vitro/preclinical Focus

Cellular Uptake, Distribution, and Efflux Studies (In Vitro Models)

The cellular pharmacokinetics of phenothiazine (B1677639) derivatives, including prochlorperazine, are significantly influenced by their physicochemical properties. As amphiphilic compounds, phenothiazines exhibit a strong affinity for the lipid bilayers of cell membranes due to the lipophilic nature of the phenothiazine ring structure. This facilitates their passage across cellular barriers.

In vitro studies have extensively investigated the role of prochlorperazine in modulating the activity of multidrug resistance (MDR) efflux pumps. These pumps are a significant mechanism by which cells can develop resistance to various therapeutic agents. Prochlorperazine has been identified as an inhibitor of P-glycoprotein (P-gp/ABCB1), a well-characterized efflux pump.

Research on glioblastoma U-87 MG cells demonstrated that prochlorperazine can modulate the expression of ATP-binding cassette (ABC) transporters. Specifically, treatment with prochlorperazine led to a decrease in the levels of ABCB1 while causing an increase in ABCG2 expression. This modulation of efflux transporter levels corresponds with an inhibition of cancer cell migration and invasion.

Further studies in Staphylococcus aureus strains that overexpress the NorA MDR efflux pump showed that prochlorperazine acts as an inhibitor of efflux activity. The 50% inhibitory concentration (IC50) for ethidium (B1194527) bromide efflux was significantly lower than its minimum inhibitory concentration (MIC), suggesting a specific inhibitory action on the pump. The mechanism of this inhibition is considered multifactorial, potentially involving a direct interaction with the pump and, to a lesser extent, a reduction in the transmembrane potential component of the proton motive force that powers these pumps.

The table below summarizes the observed effects of prochlorperazine on cellular efflux pumps in different in vitro models.

Cell/Organism ModelEfflux Pump(s) AffectedObserved Effect of ProchlorperazineReference
Glioblastoma U-87 MG cellsABCB1 (P-glycoprotein)Decreased protein expression
Glioblastoma U-87 MG cellsABCG2Increased protein expression
Staphylococcus aureus SA-1199BNorAInhibition of ethidium bromide efflux
Drug-resistant tumor cellsP-glycoproteinBlocks doxorubicin (B1662922) efflux

Molecular Mechanisms of Action at the Cellular Level

Prochlorperazine and other phenothiazine derivatives exert their cellular effects by interacting with a variety of intracellular signaling pathways. Their anticancer activity, for instance, is not solely due to their dopamine receptor antagonism but also involves the modulation of key pathways controlling cell proliferation, survival, and apoptosis.

One of the identified mechanisms is the inhibition of the SRC-MEK-ERK (MAPK) signaling pathway. In bladder cancer cell lines, prochlorperazine treatment was found to significantly modulate the expression and phosphorylation levels of SRC, MAP2K1 (MEK1), and MAPK1 (ERK2), leading to the inhibition of cell proliferation.

Phenothiazines are also known to be antagonists of D2-like dopamine receptors, which can, in turn, regulate parallel pathways such as AKT and Wnt signaling. Beyond these, phenothiazines have been documented to act as inhibitors of calmodulin and protein kinase C (PKC), crucial mediators in numerous cellular processes. The inhibition of these signaling molecules contributes to the anti-proliferative effects observed in various cancer cell lines.

The following table details the cellular signaling pathways reported to be modulated by prochlorperazine and related phenothiazines in preclinical studies.

CompoundCell Line/ModelSignaling PathwayEffectReference
ProchlorperazineBladder Cancer CellsSRC-MEK-ERKInhibition of phosphorylation/activity
PhenothiazinesGeneralAKT pathwayModulation (via D2 antagonism)
PhenothiazinesGeneralWnt pathwayModulation (via D2 antagonism)
PhenothiazinesGeneralCalmodulin (CaM)Inhibition
PhenothiazinesGeneralProtein Kinase C (PKC)Inhibition

Necroptosis is a form of regulated, pro-inflammatory cell death that can be initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). It is distinct from apoptosis and is typically executed through a signaling cascade involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL).

Recent reviews have focused on the impact of phenothiazine derivatives on necroptosis and necrosis in in vitro models. Since dopamine receptors can stimulate the synthesis of TNF-α, it has been proposed that phenothiazines, as dopamine antagonists, may modulate the necroptosis pathway. A review of 19 studies confirmed that various phenothiazines, including chlorpromazine, fluphenazine, and trifluoperazine (B1681574), can indeed modulate both necrosis and necroptosis in normal and cancer cell lines. The specific outcome—whether induction or inhibition—depends on the drug, its concentration, and the cell line being studied.

For example, the phenothiazine trifluoperazine has been shown to induce cell death in pancreatic ductal adenocarcinoma (PDAC) cells through both apoptosis and necroptosis, with the latter being partially inhibited by necrostatin-1. However, the precise molecular mechanism by which most phenothiazines influence necroptosis remains to be fully elucidated. Current research has often confirmed the process based on downstream markers like membrane permeability (measured by PI staining or LDH release) and TNF-α levels, without analyzing the direct effects on core necroptotic proteins like RIPK1, RIPK3, or MLKL. Therefore, further studies are needed to understand the complete mechanism of action of phenothiazine derivatives on the necroptotic pathway.

The table below summarizes the reported effects of various phenothiazine derivatives on necroptosis in different cell lines.

Phenothiazine DerivativeCell Line(s)Effect on Necroptosis/NecrosisReference
ChlorpromazineVariousModulates necroptosis and necrosis
FluphenazineVariousModulates necroptosis and necrosis
PerphenazineVariousModulates necroptosis and necrosis
ThioridazineVariousModulates necroptosis and necrosis
TrifluoperazinePancreatic Ductal AdenocarcinomaInduces necroptosis

Elucidation of Metabolic Pathways Utilizing Prochlorperazine D8

In Vitro Metabolic Stability Assessment in Biologically Relevant Systems

In vitro metabolic stability assays are crucial for predicting a drug's behavior in vivo. These assays measure the rate at which a compound is eliminated by metabolic processes in controlled laboratory environments, such as liver microsomes or hepatocytes. nuvisan.commerckmillipore.com The data generated, including intrinsic clearance and half-life, are vital for forecasting a drug's pharmacokinetic profile.

Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. thermofisher.comwuxiapptec.com Incubation studies using liver microsomes are a standard method for evaluating the metabolic stability of compounds.

In a typical assay, Prochlorperazine (B1679090) D8 is incubated with pooled human liver microsomes in the presence of the cofactor NADPH, which is essential for CYP enzyme activity. thermofisher.com Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining Prochlorperazine D8 is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters. Studies on the non-deuterated parent compound, Prochlorperazine, show it is metabolized by various CYP isoforms, with CYP2D6 and CYP2C19 being the most efficient. researchgate.net The primary metabolic pathways observed in microsomal systems are N-demethylation and sulfoxidation. researchgate.netresearchgate.net

Table 1: Example Data from a Prochlorperazine D8 Hepatic Microsomal Stability Assay

This interactive table presents hypothetical data illustrating the metabolic depletion of Prochlorperazine D8 over time in a human liver microsomal incubation.

Incubation Time (minutes) Prochlorperazine D8 Remaining (%)
0 100%
5 85%
15 62%
30 38%

From these data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the hepatic clearance of the drug in vivo.

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in a whole liver cell. merckmillipore.com Isolated liver cells, or hepatocytes, contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and offer a more comprehensive in vitro model. merckmillipore.comlonza.com

Incubating Prochlorperazine D8 with cryopreserved or fresh hepatocytes allows for a more complete metabolite profile. europa.eu These assays can identify metabolites from both Phase I (oxidation, hydroxylation, demethylation) and Phase II (conjugation) reactions. merckmillipore.com Studies with non-deuterated Prochlorperazine have identified metabolites such as Prochlorperazine sulfoxide (B87167), N-desmethylprochlorperazine, and 7-hydroxyprochlorperazine. nih.govresearchgate.net Using hepatocytes would further allow for the detection of conjugated metabolites, such as glucuronides. researchgate.netmdpi.com The use of Prochlorperazine D8 ensures that all identified metabolites containing the deuterium (B1214612) label can be definitively traced back to the parent compound.

Table 2: Potential Deuterated Metabolites of Prochlorperazine D8 Identified in Hepatocyte Incubations

This interactive table summarizes the major metabolic transformations of Prochlorperazine and the corresponding metabolites expected from Prochlorperazine D8.

Metabolic Reaction Non-Deuterated Metabolite Expected Deuterated Metabolite
Sulfoxidation Prochlorperazine sulfoxide Prochlorperazine D8 sulfoxide
N-demethylation N-desmethylprochlorperazine N-desmethylprochlorperazine D8
Aromatic Hydroxylation 7-hydroxyprochlorperazine 7-hydroxyprochlorperazine D8
N-oxidation Prochlorperazine sulfoxide 4'-N-oxide Prochlorperazine D8 sulfoxide 4'-N-oxide

First-pass metabolism refers to the extensive metabolic conversion a drug undergoes in the liver and gut wall after oral administration, before it reaches systemic circulation. researchgate.netnih.gov Prochlorperazine is known to have high first-pass metabolism, which contributes to its low and variable oral bioavailability. nih.govresearchgate.netnih.gov

Preclinical in vitro models have been developed to assess this phenomenon, often by co-culturing human intestinal cells (like Caco-2) and liver cells (like HepG2 or primary hepatocytes). visikol.comebi.ac.uk In such a system, Prochlorperazine D8 would first be introduced to the intestinal cell layer. The amount of the parent compound and its metabolites that pass through this layer and are subsequently metabolized by the liver cell layer can be quantified. This provides a valuable prediction of the extent of first-pass extraction and helps estimate the fraction of an oral dose that would reach the bloodstream unchanged.

Identification and Structural Elucidation of Deuterated Metabolites

The definitive identification of metabolites is critical to understanding a drug's biotransformation. The unique properties of Prochlorperazine D8, combined with advanced analytical techniques, facilitate this process.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the definitive technique for metabolite identification. nih.govsci-hub.se

Accurate Mass Measurement: High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, provide highly accurate mass measurements of the parent ion and its metabolites. This allows for the calculation of the elemental formula, confirming the type of metabolic transformation (e.g., an increase of 15.9949 Da corresponds to the addition of one oxygen atom, indicating hydroxylation or N-oxidation).

Fragmentation Analysis: In tandem MS (MS/MS), ions of a specific metabolite are isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. libretexts.orgyoutube.com For Prochlorperazine D8, the characteristic fragments would be shifted by the mass of the deuterium atoms, confirming which part of the molecule remains intact and helping to pinpoint the site of metabolic modification. The presence of a chlorine atom in the phenothiazine (B1677639) ring also produces a characteristic M/M+2 isotopic peak with a ~3:1 ratio, which is a key signature for identifying all drug-related compounds. researchgate.net

Table 3: Theoretical Mass Data for Prochlorperazine D8 and a Key Metabolite

This interactive table shows the expected accurate mass and a major fragment ion for Prochlorperazine D8 and its sulfoxide metabolite, illustrating the mass shifts used for identification.

Compound Transformation Molecular Formula Expected Monoisotopic Mass (m/z) [M+H]⁺ Key Fragment Ion
Prochlorperazine D8 Parent Compound C₂₀H₁₆D₈ClN₃S 382.2386 [C₅H₄D₈N₂]⁺ (piperazine side chain)

Isotope ratio analysis in the context of Prochlorperazine D8 metabolism serves two primary functions.

Natural Chlorine Isotope Pattern: As mentioned, the natural abundance of chlorine isotopes (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%) creates a predictable isotopic pattern for every ion containing the phenothiazine nucleus. researchgate.net Software algorithms can screen raw analytical data for this specific 3:1 M to M+2 ratio, rapidly identifying potential metabolites from a complex biological matrix.

Deuterium Labeling: The incorporation of eight deuterium atoms in Prochlorperazine D8 creates a significant mass shift of +8 Da compared to the unlabeled molecule. This mass difference allows Prochlorperazine D8 to be used as an ideal internal standard for the accurate quantification of non-deuterated Prochlorperazine in biological samples. nih.gov When studying the metabolism of Prochlorperazine D8 itself, the +8 Da shift cleanly separates the metabolic fate of the administered compound from any potential endogenous interferences, ensuring that all observed metabolites are unequivocally derived from the drug.

Comparative Metabolism of Deuterated and Non-Deuterated Prochlorperazine

The substitution of hydrogen with deuterium can lead to notable changes in the pharmacokinetic and metabolic profiles of a drug. nih.gov This is primarily due to the "kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond requires more energy to break than a carbon-hydrogen (C-H) bond, potentially slowing down metabolic reactions at the site of deuteration. researchgate.net

The metabolism of prochlorperazine is extensive and occurs primarily in the liver, involving enzymes from the cytochrome P450 (CYP) family, particularly CYP2D6. drugbank.comnih.gov Key metabolic pathways for prochlorperazine include oxidation, hydroxylation, demethylation, sulfoxide formation, and subsequent conjugation with glucuronic acid. drugbank.com Major metabolites identified in human plasma are prochlorperazine sulfoxide, N-desmethylprochlorperazine, and 7-hydroxyprochlorperazine. nih.gov

Deuteration of prochlorperazine, specifically on the propylpiperazine side chain nih.govosti.gov, is expected to influence the rates of reactions involving the cleavage of C-H bonds at these positions. The KIE can lead to a decreased rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. researchgate.net This can result in a longer half-life and altered clearance of Prochlorperazine D8. nih.govckisotopes.com

Metabolic PathwayKey EnzymesEffect of Deuteration (Prochlorperazine D8)
N-demethylation CYP2D6, CYP2C19 researchgate.netPotentially slowed due to KIE if deuteration is on or near the methyl group.
Sulfoxidation CYP EnzymesLess likely to be directly affected by deuteration on the side chain.
Hydroxylation CYP2D6 drugbank.comRate may be altered depending on the position of deuteration relative to the hydroxylation site.
Side-chain oxidation CYP EnzymesExpected to be significantly slowed due to the stronger C-D bond at the site of deuteration.

This table illustrates the potential impact of deuteration on the primary metabolic pathways of prochlorperazine.

When a primary metabolic pathway is slowed due to the kinetic isotope effect, the metabolism of the drug may be redirected towards alternative, previously minor, pathways. osti.govosti.gov This phenomenon, known as "metabolic switching" or "metabolic shunting," can lead to a different profile of metabolites for the deuterated drug compared to the non-deuterated version. researchgate.netosti.gov

The precise location of deuterium atoms within the prochlorperazine molecule is crucial in determining the metabolic outcome. The synthesis of deuterated prochlorperazine has been described where two, four, or six deuterium atoms are incorporated into the propylpiperazine side chain. nih.govosti.gov

Investigation of Isotope Effects Associated with Prochlorperazine D8

Kinetic Isotope Effects (KIE) in Enzymatic Biotransformations

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a C-H bond is cleaved in the rate-determining step of a reaction, a common occurrence in the metabolism of drugs by cytochrome P450 (CYP) enzymes. nih.govnih.gov Prochlorperazine (B1679090) is known to be extensively metabolized by CYP enzymes, primarily CYP2D6 and CYP2C19. researchgate.nethmdb.ca Its metabolism involves processes like N-demethylation, hydroxylation, and sulfoxide (B87167) formation. researchgate.netdrugbank.comnih.gov

A primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken during the rate-limiting step of the reaction. utdallas.edu In the context of Prochlorperazine D8, if deuteration occurs at a site targeted for metabolism (e.g., on the N-alkyl side chain), the cleavage of the stronger C-D bond will require more energy than the cleavage of a C-H bond. This results in a slower reaction rate. The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org

Secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs but can still provide insight into the reaction mechanism. wikipedia.org For Prochlorperazine D8, deuterium (B1214612) atoms adjacent to the site of metabolism could influence the reaction rate through steric or electronic effects on the transition state.

Table 1: Theoretical Impact of Deuteration on Prochlorperazine Metabolic Pathways

Metabolic Pathway Enzyme(s) Involved Site of Action on Prochlorperazine Expected KIE with Prochlorperazine D8 Consequence on Reaction Rate
N-demethylation CYP2D6, CYP2C19 N-methyl group of the piperazine (B1678402) ring Primary Significant decrease
Aromatic Hydroxylation CYP2D6 Phenothiazine (B1677639) ring Secondary or None Minor to no change
Sulfoxidation Unknown Sulfur atom in the phenothiazine ring None No change

This table is illustrative and based on established principles of kinetic isotope effects. The actual magnitude of the effect would depend on the precise location of the deuterium atoms in Prochlorperazine D8.

Deuterium substitution can serve as a powerful tool to elucidate the mechanisms of enzyme-catalyzed reactions. nih.gov By slowing down a specific metabolic pathway due to the KIE, researchers can study the relative contributions of different metabolic routes. For instance, if N-demethylation is slowed by deuteration, metabolism may be shunted towards alternative pathways like aromatic hydroxylation. juniperpublishers.com This "metabolic switching" can lead to a different profile of metabolites, which may have different pharmacological activities or toxicity profiles compared to the metabolites of the non-deuterated drug. juniperpublishers.com

The primary consequence of the deuterium kinetic isotope effect in drug metabolism is a reduction in the rate of metabolic clearance. scirp.orgnih.gov By making the molecule more resistant to breakdown by CYP450 enzymes, deuteration can prolong the drug's half-life in the body. juniperpublishers.comresearchgate.net This can lead to several potential therapeutic advantages, such as:

Increased drug exposure (Area Under the Curve - AUC).

Lower peak plasma concentrations (Cmax), potentially reducing dose-dependent side effects.

Reduced dosing frequency, which can improve patient compliance. scirp.org

The first FDA-approved deuterated drug, deutetrabenazine, exemplifies these benefits by offering a more favorable pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. scirp.orgresearchgate.net For Prochlorperazine D8, a similar reduction in metabolic clearance would be anticipated, leading to a longer duration of action.

Non-Kinetic Isotope Effects on Physicochemical and Biological Properties

While KIEs describe effects on reaction rates, deuterium substitution can also have non-kinetic effects on a molecule's properties. These are generally more subtle and arise from the physical differences between hydrogen and deuterium.

The greater mass of deuterium results in a C-D bond that is slightly shorter and stronger than a C-H bond. This can lead to subtle changes in the vibrational modes of the molecule. While these changes are minor, they could theoretically influence the molecule's conformational flexibility and dynamics. The specific conformation a drug adopts can be crucial for its interaction with a biological target. However, predicting the biological significance of these subtle conformational changes without specific experimental data for Prochlorperazine D8 is difficult.

Impact on Membrane Permeability and Solvation

The introduction of deuterium into a molecule, creating a deuterated isotopologue like Prochlorperazine D8, is a common strategy in medicinal chemistry to alter the compound's metabolic profile. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. This can slow down metabolic reactions that involve the cleavage of these bonds.

While direct data on Prochlorperazine D8 dimeleate is lacking, the principles of isotope effects suggest that deuterium substitution could potentially influence its interaction with cell membranes and its solvation characteristics. Changes in molecular vibrations and bond strengths due to deuterium substitution can subtly alter a molecule's lipophilicity and its interactions with the aqueous environment and the lipid bilayer of cell membranes. However, without specific studies on this compound, any such effects remain theoretical.

Further research and empirical data are required to definitively characterize the impact of deuterium substitution on the membrane permeability and solvation of this compound.

Advanced Research Applications of Prochlorperazine D8 Dimeleate

Utilization as an Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise quantification of an analyte in a complex biological matrix. wuxiapptec.com Prochlorperazine (B1679090) D8 dimeleate is ideally suited for this role in the analysis of prochlorperazine.

A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard because its physicochemical properties are nearly identical to the analyte of interest. wuxiapptec.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any variability or loss that may occur during these steps. wuxiapptec.com

Method Development and Validation in Complex Biological Matrices (Research Samples)

The development of robust bioanalytical methods is crucial for accurately determining drug concentrations in biological samples such as plasma, serum, and tissue homogenates. The use of a deuterated internal standard like Prochlorperazine D8 dimeleate is a cornerstone of this process. During method development, the internal standard helps to optimize extraction efficiency and chromatographic conditions.

In method validation, the internal standard is critical for assessing key parameters to ensure the reliability of the analytical method. These parameters include:

Specificity and Selectivity: The mass difference between this compound and prochlorperazine allows for highly specific detection by mass spectrometry, ensuring that the signal is not from endogenous components of the matrix.

Linearity: By maintaining a constant concentration of the internal standard across all calibration standards, a reliable ratio of the analyte to the internal standard can be established, demonstrating a linear response over a defined concentration range.

Accuracy and Precision: The internal standard corrects for variations, leading to high accuracy (closeness to the true value) and precision (reproducibility of measurements).

Matrix Effect: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer. Since the deuterated internal standard is affected by the matrix in the same way as the unlabeled drug, it effectively normalizes the response and mitigates the matrix effect. lcms.cz

Recovery: The internal standard helps to determine the efficiency of the extraction process from the biological matrix.

Table 1: Representative Validation Parameters for a Bioanalytical Method Using a Deuterated Internal Standard

ParameterTypical Acceptance CriteriaRole of this compound
Linearity (r²) ≥ 0.99Ensures a proportional response of the analyte/IS ratio to concentration.
Intra-day Precision (%CV) < 15%Minimizes variability within a single analytical run.
Inter-day Precision (%CV) < 15%Ensures reproducibility across different days.
Accuracy (% Bias) Within ±15%Corrects for systematic errors in measurement.
Matrix Effect MonitoredCo-elutes with the analyte to compensate for signal suppression or enhancement.
Extraction Recovery Consistent and reproducibleTracks the efficiency of the analyte extraction from the biological matrix.

Enhancement of Analytical Precision and Accuracy

The primary advantage of using this compound as an internal standard is the significant enhancement of analytical precision and accuracy. lcms.cz In quantitative bioanalysis, variability can be introduced at multiple stages, from sample collection and storage to the final analytical measurement.

By adding a known quantity of this compound to each sample at an early stage of the workflow, any subsequent loss of the analyte during processing will be accompanied by a proportional loss of the internal standard. Similarly, fluctuations in the performance of the LC-MS/MS instrument will affect both the analyte and the internal standard to the same extent. The use of the analyte-to-internal standard peak area ratio for quantification effectively cancels out these variations, leading to more reliable and reproducible results.

Application in Preclinical Pharmacokinetic and Disposition Studies (Non-Human)

Preclinical studies in animal models are fundamental to understanding the pharmacokinetic profile of a new drug candidate. This compound can be employed in these studies, not just as an analytical tool but also as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of prochlorperazine.

Deuterium (B1214612) as a Tracer for Absorption and Distribution in Animal Models

By administering this compound to animal models, researchers can accurately trace the path of the drug throughout the body. The deuterium label allows for the differentiation between the administered drug and any endogenous compounds, as well as enabling the simultaneous administration of labeled and unlabeled drug to study bioavailability.

Following administration, blood and tissue samples can be collected at various time points. The concentration of this compound in these samples is then determined using LC-MS/MS. This data is used to calculate key pharmacokinetic parameters, providing insights into:

Rate and Extent of Absorption: How quickly and completely the drug is absorbed into the bloodstream.

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Volume of Distribution: The extent to which the drug distributes into different tissues and organs.

Half-life: The time it takes for the concentration of the drug in the body to be reduced by half.

Mechanistic Drug Metabolism Research using Isotopic Probes

Isotopically labeled compounds like this compound are powerful tools for investigating the biotransformation of drugs. nih.gov The deuterium atoms serve as a stable isotopic probe, allowing researchers to gain insights into the metabolic pathways and the enzymes responsible for them.

When this compound is incubated with liver microsomes, hepatocytes, or other in vitro metabolic systems, the resulting metabolites will also carry the deuterium label. This facilitates their detection and identification using high-resolution mass spectrometry. By comparing the metabolic profiles of the labeled and unlabeled drug, researchers can:

Identify Novel Metabolites: The characteristic isotopic signature of the deuterated compound makes it easier to distinguish drug-related material from background noise in the mass chromatogram.

Determine Sites of Metabolism: The location of the deuterium atoms on the molecule can influence the rate of metabolism at specific sites. This "kinetic isotope effect" can provide clues about the positions on the drug molecule that are most susceptible to enzymatic attack. nih.gov

Elucidate Metabolic Pathways: By identifying a series of deuterated metabolites, the entire biotransformation pathway of prochlorperazine can be mapped out. This includes identifying the products of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Reaction Phenotyping: In vitro studies using specific chemical inhibitors or recombinant human cytochrome P450 (CYP) enzymes can be performed with this compound to identify the specific CYP isoforms responsible for its metabolism.

Identification of Rate-Limiting Steps in Metabolic Pathways

The substitution of hydrogen with deuterium atoms in this compound can significantly influence the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of its application in identifying rate-limiting steps in metabolic pathways. scispace.comnih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, its cleavage requires more energy. nih.gov

Prochlorperazine is known to be extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2D6 and CYP2C19. drugbank.comresearchgate.netresearchgate.net The main metabolic pathways include N-demethylation, hydroxylation, and sulfoxidation. drugbank.comnih.gov By strategically placing deuterium atoms on the molecule, as in Prochlorperazine D8, researchers can investigate which of these metabolic steps is the slowest, or rate-limiting.

Table 1: Prochlorperazine Metabolism and Potential Rate-Limiting Steps

Metabolic Pathway Primary Enzymes Involved Potential for Rate Limitation
N-demethylation CYP2D6, CYP2C19 researchgate.net High
Hydroxylation CYP450 enzymes drugbank.com Moderate

This table is interactive. Click on the headers to sort the data.

Elucidation of Enzyme Specificity and Regioselectivity

The use of isotopically labeled compounds like this compound is instrumental in defining the specificity and regioselectivity of the enzymes responsible for its metabolism. nih.govacs.org Regioselectivity refers to the preference of an enzyme to catalyze a reaction at one particular site on a molecule over other possible sites.

By analyzing the metabolites of this compound, researchers can pinpoint exactly where on the molecule metabolic changes occur. The mass difference introduced by the deuterium atoms allows for the clear identification of metabolites using techniques like mass spectrometry. acs.orgsymeres.com This helps in constructing a detailed map of how enzymes like CYP2D6 and CYP3A4 interact with the prochlorperazine molecule.

For example, if hydroxylation occurs at a specific carbon atom, the resulting metabolite will have a mass that is increased by the mass of an oxygen atom minus the mass of a hydrogen atom, but the presence of deuterium at or near that site can influence the rate and position of this modification, providing insights into the enzyme's active site and mechanism. scispace.com

Table 2: Known Metabolites of Prochlorperazine

Metabolite Metabolic Reaction
N-desmethyl prochlorperazine N-demethylation drugbank.comnih.gov
Prochlorperazine sulfoxide (B87167) Sulfoxidation drugbank.comnih.gov
7-hydroxyprochlorperazine Hydroxylation nih.gov

This table is interactive. Click on the headers to sort the data.

Use in Preclinical Drug Interaction Studies

This compound is an invaluable tool in preclinical drug interaction studies, primarily serving as a stable isotope-labeled internal standard (SIL-IS). kcasbio.comtexilajournal.comclearsynth.com In these studies, researchers investigate how co-administered drugs might affect the metabolism of prochlorperazine, and vice versa. drugs.comrxlist.comclevelandclinic.org

When analyzing biological samples, such as blood plasma or urine, the concentration of the parent drug and its metabolites needs to be accurately quantified. This compound is added to these samples at a known concentration. Because it is chemically identical to prochlorperazine but has a different mass, it behaves similarly during sample preparation and analysis but can be distinguished by mass spectrometry. clearsynth.comnih.govlcms.cz

This allows for precise quantification of prochlorperazine and its metabolites, as the signal of the deuterated standard can be used to correct for any loss of analyte during the analytical process. kcasbio.comtexilajournal.com This is crucial for determining if a co-administered drug inhibits or induces the enzymes that metabolize prochlorperazine, which could lead to potentially harmful drug-drug interactions. drugbank.com

Table 3: Compound Names Mentioned

Compound Name
Prochlorperazine
This compound
N-desmethyl prochlorperazine
Prochlorperazine sulfoxide
7-hydroxyprochlorperazine

Computational and Theoretical Modeling of Prochlorperazine D8

Quantum Mechanical (QM) Calculations for Deuterated Systems

Quantum mechanical calculations are fundamental to understanding how deuterium (B1214612) substitution alters the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to describe the electronic structure and energy of a chemical system. For Prochlorperazine (B1679090) D8, QM calculations, particularly those based on Density Functional Theory (DFT), offer insights into the subtle changes induced by the heavier isotope. researchgate.netnih.gov

However, QM calculations can reveal subtle differences in the energetic profiles. The primary impact of deuteration is on the zero-point vibrational energy (ZPVE). The C-D bond has a lower ZPVE than the C-H bond due to the heavier mass of deuterium. This difference can be quantified through QM calculations and has implications for the kinetic stability of the molecule.

Key electronic parameters calculated for Prochlorperazine and its D8 analogue typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic transitions. researchgate.net For Prochlorperazine D8, this gap is predicted to be nearly identical to the non-deuterated form, suggesting similar photochemical properties. mdpi.com

Table 1: Predicted Electronic Properties of Prochlorperazine and Prochlorperazine D8

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Prochlorperazine-5.89-1.214.682.95
Prochlorperazine D8-5.90-1.214.692.95

Note: Data are hypothetical and representative of values expected from DFT B3LYP/6-31G(d,p) calculations.

One of the most direct and measurable effects of isotopic substitution is on the vibrational frequencies of the molecule. Infrared (IR) spectroscopy measures the absorption of light corresponding to these vibrations. QM calculations can predict these vibrational frequencies with a high degree of accuracy. mdpi.com

The frequency of a bond vibration is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. This shift is a hallmark of deuteration and can be precisely predicted using computational methods. nist.gov For Prochlorperazine D8, where deuterium atoms replace hydrogens on the propylpiperazine side chain, DFT calculations would predict a series of new vibrational modes in the IR spectrum at lower wavenumbers compared to the parent compound. These predictions are invaluable for confirming the success of deuteration synthesis and for interpreting experimental spectra.

Table 2: Predicted Vibrational Frequency Shifts for C-H vs. C-D Bonds

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)Predicted Shift (cm⁻¹)
Aliphatic C-H/C-D Stretch2850 - 30002100 - 2250~750
Aliphatic C-H/C-D Bend1350 - 1470950 - 1050~400

Note: Frequencies are typical ranges and serve as illustrative examples of isotopic shifts predictable by QM calculations.

Molecular Dynamics (MD) Simulations of Deuterated Ligand Interactions

While QM methods are excellent for understanding the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules like proteins. nih.gov MD simulations model the movements of atoms by applying classical mechanics, providing a dynamic view of molecular interactions. youtube.comnih.gov

MD simulations can explore the conformational landscape of Prochlorperazine D8, revealing its preferred shapes and flexibility. By simulating the molecule in a solvent (typically water) over nanoseconds to microseconds, researchers can analyze its structural stability. dovepress.com Key metrics such as the Root Mean Square Deviation (RMSD) are used to track how much the molecule's structure deviates from its initial state over time. A stable RMSD indicates that the molecule has reached an equilibrium conformation.

For Prochlorperazine D8, the conformational stability is expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium does not significantly alter the steric profile or the fundamental intramolecular forces that govern its shape. Therefore, MD simulations would likely show comparable RMSD values and conformational dynamics for both isotopologues.

A primary application of MD simulations in drug research is to model how a ligand binds to its protein target. mdpi.com These simulations can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For Prochlorperazine, a key target is the dopamine (B1211576) D2 receptor.

Table 3: Representative MD Simulation Data for Ligand-Protein Complex

SystemAverage RMSD (Å)Average RMSF of Ligand (Å)Calculated Binding Free Energy (MM/PBSA, kcal/mol)
Prochlorperazine-D2R Complex1.8 ± 0.30.9 ± 0.2-45.5 ± 3.1
Prochlorperazine D8-D2R Complex1.8 ± 0.30.9 ± 0.2-45.7 ± 3.3

Note: Data are hypothetical, based on typical results from a 100 ns MD simulation, and illustrate the expected similarity between the two compounds in a classical force field simulation.

In Silico Prediction of Isotope Effects on Biochemical Activity

The most significant impact of deuteration on a drug's properties is often the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Because the C-D bond is stronger and requires more energy to break than a C-H bond, reactions that involve breaking this bond can be significantly slower.

This effect is particularly relevant for drug metabolism, which often involves the oxidation of C-H bonds by cytochrome P450 (CYP) enzymes. By replacing hydrogens at sites of metabolism with deuterium, the rate of metabolic breakdown can be reduced, potentially improving the drug's pharmacokinetic profile.

Computational methods can be used to predict the magnitude of the KIE. Advanced techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations or quantum instanton theory, can model the reaction's transition state and calculate the difference in activation energy between the C-H and C-D bond-breaking steps. nih.gov These calculations can predict which metabolic pathways will be most affected by deuteration and estimate the potential reduction in the rate of metabolism. For Prochlorperazine D8, in silico models would predict a significant KIE for metabolic reactions occurring on the deuterated propylpiperazine side chain, suggesting a slower rate of inactivation compared to the parent drug.

Table 4: In Silico Prediction of Metabolic Rate Constant

CompoundMetabolic ReactionPredicted Rate Constant (kH or kD)Predicted KIE (kH/kD)
ProchlorperazineCYP2D6-mediated N-dealkylationkH4.5
Prochlorperazine D8CYP2D6-mediated N-dealkylationkD

Note: Values are hypothetical and represent plausible predictions from computational KIE models.

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Effects

The structure-activity relationship (SAR) for prochlorperazine, a member of the phenothiazine (B1677639) class of compounds, is well-established, providing a framework for understanding its interaction with biological targets, primarily dopamine D2 receptors. nih.gov Computational and theoretical modeling for its deuterated isotopologue, Prochlorperazine D8, builds upon this foundation by incorporating the influence of deuterium substitution on the molecule's behavior. While specific computational studies exclusively modeling Prochlorperazine D8 are not extensively detailed in publicly available literature, its SAR can be inferred from the known principles of phenothiazine chemistry and the well-documented kinetic isotope effect (KIE) associated with deuteration.

The core activity of phenothiazine derivatives like prochlorperazine is governed by specific structural features. The molecule's antipsychotic and antiemetic effects are primarily attributed to its antagonism of dopamine D2 receptors in the brain. wikipedia.orgpatsnap.com The key SAR determinants for the phenothiazine scaffold include:

Substitution at the C2 Position: The presence of an electron-withdrawing group at the C2 position of the phenothiazine ring is critical for activity. In prochlorperazine, this is a chlorine atom, which enhances its neuroleptic potency.

The N10 Side Chain: A three-carbon chain separating the nitrogen atom of the phenothiazine ring from the terminal amine nitrogen is optimal for antipsychotic activity.

The Terminal Amine Group: The nature of the terminal amine influences both potency and the side-effect profile. Prochlorperazine features a piperazine (B1678402) ring, which is associated with high D2 receptor affinity and potent antiemetic effects. patsnap.com

The table below summarizes these key structural requirements for the activity of phenothiazine-based compounds.

Table 1: Structure-Activity Relationship (SAR) for Phenothiazine Derivatives

Structural Feature Position Requirement for Optimal Activity Impact on Prochlorperazine's Profile
Electron-Withdrawing Group C2 of Phenothiazine Ring Presence of groups like -Cl or -CF3 enhances potency. Contains a chlorine (-Cl) atom, contributing to its high neuroleptic activity.
Alkyl Side Chain N10 of Phenothiazine Ring A three-carbon (propyl) bridge between the ring and terminal nitrogen is essential. Features the optimal three-carbon chain, ensuring proper orientation for receptor binding.

The introduction of deuterium into the prochlorperazine structure to create Prochlorperazine D8 primarily impacts the molecule's metabolic stability rather than its intrinsic receptor-binding affinity. Prochlorperazine D8 is deuterated on the methyl and piperazinyl groups of the side chain. nih.gov The principal theoretical effect of this substitution is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond proceed at a slower rate.

Prochlorperazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2D6 and CYP2C19 playing significant roles. researchgate.net Metabolic pathways include N-desmethylation and oxidation of the piperazine ring. Since the deuterium atoms in Prochlorperazine D8 are located at these potential sites of metabolism, their presence is expected to slow down the metabolic breakdown of the compound. researchgate.netuspto.gov

This metabolic stabilization can lead to several observable changes in the drug's pharmacokinetic profile:

Increased Half-Life: Slower metabolism can extend the time the drug remains in circulation.

Increased Systemic Exposure (AUC): The total amount of drug the body is exposed to over time may be higher.

Reduced Formation of Metabolites: The rate of formation of certain metabolites may be decreased.

Table 2: List of Compounds | Compound Name | | | :--- | | Prochlorperazine | | Prochlorperazine D8 dimeleate | | Dopamine | | Trifluoperazine (B1681574) | | Chlorpromazine | | Domperidone | | Droperidol | | Fluphenazine | | Metoclopramide |

Future Directions and Emerging Research Avenues in Deuterated Compound Sciences

Innovations in Deuterium (B1214612) Labeling Technologies and Strategies

The synthesis of deuterated compounds, including Prochlorperazine (B1679090) D8 dimeleate, is foundational to their application in research. A key focus of innovation is the development of efficient and site-selective labeling methods. Historically, the synthesis of labeled compounds was often a lengthy process, requiring the construction of the molecule from already deuterated precursors. simsonpharma.com Modern strategies, however, increasingly focus on "late-stage" functionalization, where deuterium is introduced into a fully formed molecule. acs.org

Recent advancements center on Hydrogen Isotope Exchange (HIE) reactions, which allow for the direct replacement of C-H bonds with C-D bonds. acs.orgresearchgate.net These methods offer significant advantages in terms of time and resources. scispace.com Key innovations include:

Metal-Catalyzed HIE: Homogeneous metal catalysts, particularly those based on iridium and ruthenium, have shown remarkable efficiency and selectivity. researchgate.netmusechem.com These catalysts can direct deuterium to specific positions on a molecule, which is crucial for investigating metabolic "soft spots." acs.org For a complex molecule like prochlorperazine, this allows for precise labeling of sites known to be susceptible to metabolic enzymes, such as the propylpiperazine side chain. nih.gov

Reductive and Dehalogenative Deuteration: New techniques are emerging that utilize reductive or dehalogenative processes to incorporate deuterium, expanding the toolkit available to medicinal chemists. researchgate.netnih.gov

Predictive Models: To address the challenge of regioselectivity with complex pharmaceuticals, researchers are developing predictive models based on experimental and theoretical studies to better estimate the primary sites of deuteration. acs.org

These evolving strategies make the synthesis of specifically labeled compounds like Prochlorperazine D8 dimeleate more accessible, paving the way for broader research applications.

Integration of Deuterated Analogs in Advanced Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. Deuterated analogs are becoming invaluable tools in this field. By introducing a "heavy" version of a compound, researchers can trace its journey and effects through intricate metabolic networks. scispace.com

The use of stable isotope labeling allows for the precise tracking of molecules through complex biochemical pathways. metsol.com Deuterated compounds like this compound can be administered to biological systems, and their metabolic fate can be monitored using high-sensitivity mass spectrometry. simsonpharma.commetsol.com This approach enables researchers to:

Map Metabolic Pathways: Trace how a drug is absorbed, distributed, metabolized, and excreted (ADME) with high precision. acs.org For prochlorperazine, which is known to be extensively metabolized by the CYP450 system into metabolites like N-desmethyl prochlorperazine and prochlorperazine sulfoxide (B87167), a D8 analog can help elucidate the kinetics and relative importance of these pathways. nih.govresearchgate.net

Quantify Metabolite Formation: Use the deuterated compound as an internal standard for quantitative mass spectrometry, allowing for accurate measurement of the parent drug and its metabolites in biological samples. acs.orgresearchgate.net

Study System-Wide Effects: Investigate how the altered metabolism of a deuterated drug influences broader biological networks and protein turnover, providing a more holistic understanding of its pharmacological impact. scispace.com

The integration of deuterated analogs with advanced analytical techniques is pushing the boundaries of systems biology, moving from static snapshots to a dynamic view of how drugs interact with the body.

Challenges and Opportunities in Stable Isotope Applications in Pharmaceutical Research

Despite the immense potential, the application of stable isotopes like deuterium in pharmaceutical research is not without its hurdles. However, these challenges are often matched by significant opportunities for innovation and therapeutic advancement.

Challenges:

ChallengeDescription
Synthesis Complexity Incorporating isotopes, especially at specific molecular sites, can require complex, multi-step synthetic routes and specialized facilities. musechem.com
Isotopic Purity Achieving high isotopic purity is critical for reliable data but can be difficult, as isotopic mixtures are often inseparable using standard purification techniques. nih.gov
Cost The production of deuterated reagents and solvents can be expensive, which may limit the scale and scope of experiments. synmr.in
Predictability of Effects While deuteration can slow metabolism, it can also lead to "metabolic switching," where the molecule is broken down through alternative, sometimes unpredictable, pathways. nih.gov This makes the in vivo effects complex and not always predictable. nih.gov
Regulatory Navigation The development pathway for deuterated drugs requires careful navigation of regulatory requirements to demonstrate the therapeutic advantage over the non-deuterated original. musechem.com

Opportunities:

OpportunityDescription
Improved Pharmacokinetics Deuteration can enhance a drug's metabolic stability, potentially leading to a longer half-life, increased systemic exposure, and reduced dosing frequency. nih.govnih.gov
Enhanced Safety Profiles By slowing the formation of reactive or toxic metabolites, deuteration can potentially lead to a safer drug. nih.gov
Intellectual Property Deuterated versions of existing drugs can be considered new chemical entities, offering a strategy for extending patent protection. nih.gov
Accelerated Development For deuterated analogs of known drugs, existing safety and efficacy data can sometimes be leveraged, potentially speeding up the clinical trial process. nih.gov

The balance of these factors is driving continued investment and research, with the successes of approved deuterated drugs paving the way for broader acceptance and application of this technology. nih.gov

Potential for Novel Mechanistic Insights through Deuterated Probes

One of the most powerful applications of deuteration is in elucidating the mechanisms of chemical and biological reactions. By replacing a hydrogen atom with deuterium at a site of bond cleavage, researchers can observe a "kinetic isotope effect" (KIE), where the reaction rate is slowed due to the greater mass of deuterium. synmr.in This phenomenon makes deuterated compounds exceptional mechanistic probes. researchgate.netgoogle.com

In the context of a compound like this compound, this approach can provide profound insights:

Identifying Rate-Limiting Steps: The magnitude of the KIE can reveal whether the cleavage of a specific C-H bond is the rate-limiting step in a metabolic transformation. scispace.com This is particularly relevant for drugs like prochlorperazine that are metabolized by cytochrome P450 enzymes. researchgate.netnih.gov

Distinguishing Between Metabolic Pathways: Deuterium labeling can be used to differentiate between competing metabolic pathways, helping to clarify how a drug is processed in the body. researchgate.net

Probing Enzyme Active Sites: The KIE is sensitive to the environment of the enzyme's active site, providing a tool to understand the catalytic properties and structure of key drug-metabolizing enzymes. nih.gov

By using deuterated probes, scientists can move beyond simply observing metabolism to understanding the fundamental chemical events that govern a drug's efficacy and safety profile. This deeper understanding is critical for the rational design of next-generation therapeutics with optimized properties.

Q & A

Q. What is the synthetic pathway for preparing deuterated prochlorperazine derivatives like Prochlorperazine D8 dimeleate?

this compound is synthesized by introducing deuterium atoms into the parent prochlorperazine molecule, followed by salt formation with maleic acid. The process involves:

  • Step 1 : Deuterium labeling via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis or metal-mediated reactions).
  • Step 2 : Reaction with maleic acid to form the dimeleate salt, ensuring stoichiometric equivalence between the base and acid.
  • Step 3 : Purification using techniques like recrystallization or chromatography to achieve >98% purity, as required for research-grade compounds .

Q. Which analytical methods are validated for quantifying this compound in drug substances?

Ultra-performance liquid chromatography (UPLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are widely used. Key parameters include:

  • Column : C18 or equivalent for separation efficiency.
  • Detection : UV-Vis at 254–260 nm or tandem mass spectrometry (LC-MS/MS) for enhanced specificity.
  • Validation : Linearity (80–120% of target concentration), precision (RSD <2%), and robustness under ICH guidelines .

Q. How does this compound interact with dopamine receptors in preclinical models?

As a deuterated analog of prochlorperazine, it acts as a competitive antagonist at dopamine D2 receptors (Ki values in the nanomolar range). In vitro binding assays using radiolabeled ligands (e.g., [³H]spiperone) confirm its affinity. Deuterium substitution may alter pharmacokinetics (e.g., metabolic stability) but not receptor-binding efficacy .

Q. What stability-indicating assays are critical for ensuring this compound integrity?

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential. Impurities (e.g., sulfoxides or dimers) are monitored via HPLC with photodiode array detection. Stability is validated under accelerated storage conditions (40°C/75% RH) .

Advanced Research Questions

Q. How does deuterium labeling influence the metabolic profile of this compound compared to the non-deuterated form?

Deuterium incorporation at specific positions (e.g., methyl or ethylene groups) reduces cytochrome P450-mediated oxidation, prolonging half-life. Comparative studies using liver microsomes or hepatocytes show reduced formation of metabolites like N-desmethylprochlorperazine. LC-MS/MS quantifies isotopic effects on metabolic pathways .

Q. What in vitro models demonstrate the efficacy of this compound in modulating multidrug resistance (MDR) in cancer?

In amelanotic melanoma (C32 cell line), prochlorperazine derivatives inhibit tyrosinase and MITF expression, impairing cell motility. Deuterated analogs may enhance bioavailability in MDR models, assessed via transwell migration assays and Western blotting for efflux pumps (e.g., P-glycoprotein) .

Q. Can this compound be used as an internal standard in pharmacokinetic studies?

Yes, its deuterated structure minimizes matrix interference in LC-MS/MS bioanalysis. Method validation includes:

  • Selectivity : Co-elution checks with plasma components.
  • Recovery : ≥85% in human plasma using protein precipitation (acetonitrile).
  • Lower limit of quantification (LLOQ) : ≤1 ng/mL for prochlorperazine and metabolites .

Q. What experimental designs address contradictory data on this compound’s neuroleptic vs. antiemetic efficacy?

  • Dose-response studies : Compare D2 receptor occupancy (PET imaging) vs. antiemetic thresholds in animal models.
  • Behavioral assays : Catalepsy tests (neuroleptic effect) vs. cisplatin-induced emesis models.
  • Statistical analysis : Use ANOVA with post hoc tests to resolve variability in receptor-binding assays .

Q. How do formulation challenges for this compound align with BCS Class II guidelines?

Due to low solubility, strategies include:

  • Nanocrystallization : Enhance dissolution via wet milling or high-pressure homogenization.
  • Solid dispersions : Use polymers like PVP or HPMC to improve bioavailability.
  • Dissolution testing : USP Apparatus II (paddle) at 50 rpm in biorelevant media (e.g., FaSSIF) .

Q. What spectroscopic techniques characterize this compound’s solid-state properties?

  • FTIR : Confirms maleate salt formation via carboxylate stretching (~1,550–1,650 cm⁻¹).
  • DSC : Identifies melting points and polymorphic transitions (e.g., endothermic peaks at 180–200°C).
  • XRD : Differentiates crystalline vs. amorphous forms, critical for stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.